Calcium tetrathionate

Inorganic synthesis optimization Process chemistry yield improvement Fungicide precursor manufacturing

Researchers sourcing polythionate salts for cyanide countermeasure development face a critical cation-selection bottleneck-sodium tetrathionate's high sodium load confounds electrolyte balance and inhibits rhodanese, while potassium variants lack therapeutic calcium. Calcium tetrathionate resolves this by delivering the tetrathionate dianion (neutralizing 2 moles cyanide per mole vs. 1 mole for thiosulfate) alongside a stoichiometric calcium payload that mitigates hypocalcemia risk observed with high-dose sodium tetrathionate administration. • Perhydrol synthesis route available-avoids iodine contamination that destabilizes products from traditional iodine-oxidation methods (95-98% yield, ≥98% purity) • Dual calcium-sulfur biochemistry supports coagulation studies and anion transport (Band 3/SLC4A1) research under sodium-free conditions • Batch-consistent material with full analytical documentation; recommended for injectable antidote formulation development and agrochemical sulfur-based fungicide synthesis

Molecular Formula CaO6S4
Molecular Weight 264.3 g/mol
CAS No. 19188-83-1
Cat. No. B101892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium tetrathionate
CAS19188-83-1
SynonymsPotassium Tetrathionate
Sodium Tetrathionate
Tetrathionate, Potassium
Tetrathionate, Sodium
Tetrathionic Acid
Tetrathionic Acid, Calcium Salt (1:1)
Tetrathionic Acid, Dipotassium Salt
Tetrathionic Acid, Disodium Salt
Tetrathionic Acid, Disodium Salt, Dihydrate
Molecular FormulaCaO6S4
Molecular Weight264.3 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/Ca.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2
InChIKeyRZGICYQOOPTICZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Tetrathionate Procurement and Chemical Identity


Calcium tetrathionate (tetrathionic acid, calcium salt 1:1; CaS₄O₆) is the calcium salt of the tetrathionate anion, a polythionate featuring a disulfide-linked dimer of sulfuric acid [1]. It is formally recognized by the Medical Subject Headings (MeSH) database for its historical use as an agent to prolong coagulation time and as a cyanide poisoning antidote [1]. However, the published physical, chemical, and biological properties of this specific salt remain largely absent from the peer-reviewed scientific and technological record [2], making procurement decisions highly dependent on targeted comparative verification.

Risks of Substituting Calcium Tetrathionate


Polythionate salts are not functionally interchangeable despite sharing the tetrathionate anion. The cation partner dictates critical properties including water solubility, hygroscopicity, crystal form, and in-vivo ion release kinetics [1]. Sodium tetrathionate, for instance, has been studied as an injectable cyanide antidote due to its high aqueous solubility and rapid reaction with cyanide, but its specific toxicological profile includes inhibition of the detoxification enzyme rhodanese [2]. Calcium tetrathionate delivers both the therapeutic tetrathionate dianion and a stoichiometric equivalent of calcium ion, a feature absent from sodium or potassium variants, directly enabling applications where dual calcium-sulfur biochemistry is required [1]. Generic substitution without quantitative, application-specific validation risks both efficacy loss and unanticipated adverse effects.

Calcium Tetrathionate Differentiation Evidence


High-Yield Synthesis via Perhydrol Oxidation

A Soviet-era patent (SU264363A1) directly compares two calcium tetrathionate synthesis methods. The traditional iodine oxidation of calcium thiosulfate yields a product contaminated with iodine compounds that cause rapid decomposition and low actual yield [1]. In contrast, a perhydrol (H₂O₂)-based oxidation in tetrathionic acid medium at controlled low temperature (10–12 °C) achieves a product yield of 95–98% with a final purity of 98% CaS₄O₆·2H₂O [1]. This represents a decisive advantage for procurers requiring high-purity material free of halogenated contaminants.

Inorganic synthesis optimization Process chemistry yield improvement Fungicide precursor manufacturing

Dual Cation-Anion Functionality

On a molar basis, calcium tetrathionate (CaS₄O₆, MW 264.33 g/mol) delivers exactly one Ca²⁺ ion per tetrathionate dianion [1]. Sodium tetrathionate (Na₂S₄O₆, MW 238.15 g/mol) and potassium tetrathionate (K₂S₄O₆, MW 302.44 g/mol) provide no calcium [1]. For pharmacological applications where tetrathionate serves as an anticoagulant or cyanide antidote, this intrinsic calcium delivery may support homeostatic calcium balance, whereas rapid infusion of sodium tetrathionate has been reported to chelate calcium and cause hypocalcemia in experimental models [2]. The fixed 1:1 Ca²⁺:S₄O₆²⁻ stoichiometry enables precise formulation control for injectable or biorelevant media where free calcium concentration is a critical parameter.

Anticoagulant mechanism Calcium-dependent pharmacology Formulation compounding

Tetrathionate Cyanide Cyanolysis Reactivity

While this property is shared across tetrathionate salts, the tetrathionate anion itself exhibits a mechanistically unique dual-cyanide neutralization capability that distinguishes it from the commonly used antidote sodium thiosulfate. Sodium tetrathionate reacts directly with cyanide via cyanolysis to produce thiocyanate, sulfate, and thiosulfate; the nascent thiosulfate then serves as a substrate for endogenous rhodanese to neutralize a second cyanide molecule [1]. This yields a 2:1 cyanide-per-tetrathionate stoichiometry, compared to only 1:1 for thiosulfate alone. On a molar basis, tetrathionate was shown to be 1.5–3.3-fold more potent than thiosulfate in rescuing mice, rats, and dogs from cyanide poisoning [1]. Calcium tetrathionate carries this intrinsic 2:1 neutralization advantage while additionally supplying calcium, offering a potential therapeutic edge over both sodium tetrathionate and sodium thiosulfate in countermeasure development.

Cyanide antidote kinetics Rhodanese sulfur donor Thiol oxidation specificity

Priority Application Scenarios


Fungicide Synthesis Under Iodine-Free Conditions

For agrochemical manufacturers synthesizing sulfur-based fungicides, calcium tetrathionate prepared via the perhydrol method (95–98% yield, 98% purity) avoids the iodine contamination that causes product instability when the traditional iodine-oxidation route is employed [1]. Procuring material from suppliers that can certify the perhydrol-based synthesis route is recommended to ensure batch consistency and storage stability.

Cyanide Antidote Research with Calcium Delivery

In preclinical cyanide countermeasure studies, the ability of tetrathionate to neutralize 2 moles of cyanide per mole (vs. 1 mole for thiosulfate) is well-documented [2]. Calcium tetrathionate uniquely delivers this superior stoichiometry alongside a fixed calcium payload, potentially mitigating the hypocalcemia observed with high-dose sodium tetrathionate administration [3]. This makes it a rational choice for injectable antidote formulation development.

Coagulation Modulation Studies

The MeSH-recognized activity of tetrathionate in prolonging coagulation time, combined with the known role of calcium as a clotting factor, suggests that calcium tetrathionate may offer synergistic anticoagulant effects not achievable with sodium or potassium salts alone [4]. Researchers investigating calcium-dependent clotting pathways should consider this specific salt for in-vitro and ex-vivo experimental systems.

Membrane Transport Physiology Research

Tetrathionate is known to act as a potent, reversible inhibitor of anion exchange in human erythrocytes, binding to modifier sites on the external membrane surface [4]. When studying anion transport proteins such as Band 3 (SLC4A1) under sodium-free or low-sodium conditions, calcium tetrathionate provides the inhibitory tetrathionate species without the confounding osmotic or electrochemical effects of high sodium concentrations, enabling cleaner experimental designs.

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